molecular formula C10H13BrO2 B1279183 4-Bromo-1-isopropoxy-2-methoxybenzene CAS No. 138505-27-8

4-Bromo-1-isopropoxy-2-methoxybenzene

Cat. No.: B1279183
CAS No.: 138505-27-8
M. Wt: 245.11 g/mol
InChI Key: HRFNLAXNVRSXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-isopropoxy-2-methoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a brominated aromatic ether, characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a benzene ring

Scientific Research Applications

4-Bromo-1-isopropoxy-2-methoxybenzene is utilized in several scientific research areas:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene typically involves the reaction of 4-bromo-2-methoxyphenol with 2-bromopropane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-isopropoxy-2-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring makes it susceptible to further substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The isopropoxy and methoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Common Reagents and Conditions:

    EAS Reactions: Typically involve reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed:

    EAS Reactions: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted aromatic ethers.

    Oxidation and Reduction: Products include quinones and dehalogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropoxy-2-methoxybenzene primarily involves its role as an electrophile in electrophilic aromatic substitution reactions. The bromine atom on the benzene ring activates the ring towards further substitution by electrophiles. The compound can also act as a nucleophile in nucleophilic substitution reactions, where the isopropoxy and methoxy groups participate in the reaction .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-isopropoxy-2-methoxybenzene is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical reactivity and physical properties. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

4-bromo-2-methoxy-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7(2)13-9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFNLAXNVRSXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456979
Record name Benzene, 4-bromo-2-methoxy-1-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138505-27-8
Record name Benzene, 4-bromo-2-methoxy-1-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromopropane (3.39 mL, 36.2 mmol) was added to a suspension of 4-bromo-2-methoxy-phenol (5 g, 24.1 mmol), K2CO3 (6.67 g, 48.3 mmol) and DMSO (71 mL) at room temperature. The heterogeneous mixture was stirred at 55° C. for 2 hours, then cooled to room temperature and diluted with water. The reaction mixture was extracted with Et2O and the extract was washed successively with 10% aq. NaOH solution, water, then brine solution. The organics were separated and dried over sodium sulfate, filtered and concentrated in vacuo to give 4-bromo-1-isopropoxy-2-methoxy-benzene (5.83 g, 94%) as a pale yellow oil. ESI-MS m/z calc. 244.0. found 245.0 (M+1)+; Retention time: 1.93 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 7.03-6.95 (m, 2H), 6.76 (dd, J=7.7, 1.1 Hz, 1H), 4.47 (dt, J=12.2, 6.1 Hz, 1H), 3.84 (s, 3H), 1.35 (d, J=6.1 Hz, 6H).
Quantity
3.39 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
Quantity
71 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-isopropoxy-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-isopropoxy-2-methoxybenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-isopropoxy-2-methoxybenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-isopropoxy-2-methoxybenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-isopropoxy-2-methoxybenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-isopropoxy-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.